molecular formula C17H26N2O3 B3372451 (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 907544-22-3

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B3372451
CAS No.: 907544-22-3
M. Wt: 306.4 g/mol
InChI Key: BZTXNBTZLOOGHU-HUUCEWRRSA-N
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Description

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral piperidine derivative featuring a benzyl group at the 1-position, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and modulators of amyloid beta (Aβ) processing, as suggested by its structural analogs . Its stereochemistry (3R,4R) is essential for biological activity, as minor stereochemical variations can drastically alter binding affinity and pharmacokinetics.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXNBTZLOOGHU-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136201
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907544-22-3
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907544-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-3-hydroxy-1-(phenylmethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a selective hydroxylation reaction.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the formation of the carbamate ester using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyl group or reduce the carbamate ester.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate ester can produce the corresponding amine.

Scientific Research Applications

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group and carbamate ester play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester C₁₈H₂₆N₂O₃ 318.41 Benzyl, hydroxyl, Boc carbamate Chiral centers at 3R,4R; polar hydroxyl group -
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid, Boc carbamate Higher polarity due to carboxylic acid
tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate C₁₁H₂₂N₂O₂ 214.31 Methyl, Boc carbamate Compact structure; lower molecular weight
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methyl-piperidine-1-carboxylate C₁₁H₂₀FNO₃ 233.28 Fluoro, hydroxyl, methyl, Boc carbamate Enhanced metabolic stability (fluoro group)
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester C₁₈H₂₄FN₂O₂ 325.40 Fluoro-benzyl, Boc carbamate Suzuki coupling synthesis; fluorinated aryl
(1R,3S,4S)-(4-Benzyloxycarbonylamino-3-propenylcyclohexyl)carbamic acid tert-butyl ester C₂₂H₃₂N₂O₄ 388.50 Cyclohexyl, propenyl, benzyloxycarbonyl Larger hydrophobic core; cyclohexane ring

Key Observations:

Stereochemical Sensitivity : The (3R,4R) configuration in the target compound distinguishes it from diastereomers like (3S,4R)-configured analogs, which exhibit distinct physicochemical profiles (e.g., solubility, melting points) and biological activity .

Fluorinated analogs (e.g., ) demonstrate improved metabolic stability and altered pKa (predicted pKa 13.67 vs. ~10–12 for non-fluorinated analogs) .

Synthetic Routes :

  • The target compound and its fluorinated benzyl analog () share synthetic strategies involving Suzuki coupling and selective hydrogenation, underscoring the versatility of tert-butyl carbamates in cross-coupling reactions .
  • In contrast, cyclohexane-based analogs () require multi-step sequences involving benzyloxycarbonyl protection, reflecting increased synthetic complexity .

Biological Activity

(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester, with the CAS number 907544-22-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological efficacy based on diverse research findings.

The compound has the molecular formula C17H26N2O3C_{17}H_{26}N_{2}O_{3} and a molecular weight of 306.40 g/mol. It is characterized by a piperidine ring substituted with a benzyl group and a hydroxy group, contributing to its biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a substituted piperidine derivative. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Characterization Method Details
NMR Spectroscopy Used to confirm the structure through chemical shifts corresponding to hydrogen and carbon atoms.
Mass Spectrometry Provides molecular weight confirmation and structural information through fragmentation patterns.
Infrared Spectroscopy Identifies functional groups based on characteristic absorption bands.

Research indicates that this compound interacts with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmission. Its activity may be attributed to its ability to modulate signaling pathways associated with pain perception and neuroprotection.

Pharmacological Studies

  • Neuroprotective Effects : In vitro studies demonstrate that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal cell death. It enhances cell viability in models of neurodegeneration.
  • Antinociceptive Activity : Animal models have shown that this compound possesses significant antinociceptive effects, suggesting potential use in pain management therapies.
  • Antimicrobial Properties : Preliminary studies indicate that it has antimicrobial activity against certain bacterial strains, although further investigation is warranted to elucidate the mechanism.

Neuroprotection in Animal Models

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of the compound in rodent models of Alzheimer’s disease. The results indicated a reduction in beta-amyloid plaque formation and improved cognitive function scores post-treatment.

Pain Management

In another study focused on pain relief, this compound was administered to mice subjected to formalin-induced pain. The results showed a significant decrease in pain scores compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester
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(3R,4R)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester

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